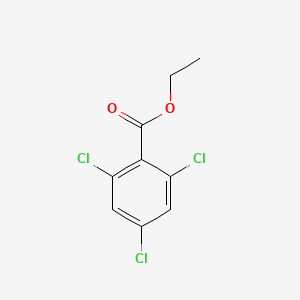

Ethyl 2,4,6-trichlorobenzoate

Description

Ethyl 2,4,6-trichlorobenzoate (CAS: 73981-96-1) is a benzoate ester derivative with a molecular formula of C₉H₇Cl₃O₂ and a molecular weight of 253.51 g/mol . It is characterized by three chlorine substituents at the 2-, 4-, and 6-positions of the benzene ring, attached to an ethyl ester functional group. This compound is primarily used in synthetic organic chemistry as a precursor or intermediate for specialized agrochemicals, pharmaceuticals, or materials science applications.

Properties

IUPAC Name |

ethyl 2,4,6-trichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTZFTVBPCFIIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401033351 | |

| Record name | Ethyl 2,4,6-trichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73981-96-1 | |

| Record name | Benzoic acid, 2,4,6-trichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73981-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,6-trichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,4,6-trichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4,6-trichlorobenzoate can be synthesized through the esterification of 2,4,6-trichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process. The general reaction is as follows:

2,4,6-Trichlorobenzoic acid+EthanolH2SO4Ethyl 2,4,6-trichlorobenzoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,6-trichlorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trichlorobenzoic acid and ethanol.

Reduction: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with different functional groups.

Hydrolysis: 2,4,6-Trichlorobenzoic acid and ethanol.

Reduction: Partially or fully dechlorinated benzoates.

Scientific Research Applications

Organic Synthesis

Ethyl 2,4,6-trichlorobenzoate serves as a versatile intermediate in organic synthesis. Its chlorinated structure allows for various chemical transformations:

- Synthesis of Trichlorobenzenes : It can be used to synthesize various trichlorobenzene derivatives through nucleophilic substitution reactions. These derivatives are vital in producing insecticides and herbicides .

- Formation of Esters and Amides : The compound can undergo esterification and amidation reactions, leading to the formation of new compounds that are useful in pharmaceuticals .

Agrochemical Applications

The compound is particularly significant in the agrochemical industry:

- Pesticides and Herbicides : this compound is utilized as a precursor for synthesizing active ingredients in pesticides. Its derivatives exhibit herbicidal properties that are effective against various weeds .

- Fungicides : The compound is also involved in the production of fungicides that help combat crop diseases caused by fungi. This application is crucial for maintaining agricultural productivity .

Material Science

In material science, this compound finds its place in:

- Polymer Chemistry : It acts as a monomer or co-monomer in the synthesis of polymers with enhanced properties such as thermal stability and chemical resistance. These polymers are utilized in coatings and adhesives .

- Photoinitiators : The compound can be incorporated into photoinitiating systems for UV-curable coatings, enhancing the performance of printing inks and varnishes .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2,4,6-trichlorobenzoate depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The chlorine atoms on the benzene ring can enhance the compound’s reactivity, allowing it to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2,4,6-trichlorobenzoate belongs to a broader class of chlorinated benzoate esters. Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Ethyl 4,4'-Dichlorobenzilate (CAS: Not specified)

- Structure : Contains two chlorine atoms at the 4- and 4'-positions of a benzilate backbone, with an ethyl ester group.

- Molecular Formula : Likely C₁₆H₁₄Cl₂O₄ (estimated based on benzilate structure).

- Applications : Used as an acaricide (pesticide targeting mites) under the common name "chlorobenzilate" .

- Key Difference: Unlike this compound, this compound features a benzilate (diphenyl ketone) core rather than a monoaromatic benzoate ester. The reduced chlorination (two Cl atoms vs. three) and ketone group alter its biological activity and environmental persistence .

Ethyl 5-Chloro-1H-Indazole-3-Acetate (Ethychlozate, CAS: Not specified)

- Structure : Combines an indazole heterocycle with a chlorine substituent and an ethyl ester-linked acetate group.

- Applications : Functions as a plant growth regulator, promoting fruit elongation in crops like melons .

Carfentrazone-Ethyl (CAS: Not specified)

- Structure : Contains a triazolone ring fused to a fluorinated benzene moiety, with an ethyl ester group.

- Applications: A herbicide targeting broadleaf weeds, leveraging oxidative stress induction via protoporphyrinogen oxidase inhibition.

- Key Difference : The triazolone heterocycle and fluorine substituent significantly enhance its herbicidal potency, whereas this compound lacks such bioactive heteroatoms .

Ethyl 2,4-Dichlorobenzoate (Hypothetical Comparison)

- Structure : Similar to this compound but with one fewer chlorine atom at the 6-position.

- Hypothesized Differences : Reduced steric hindrance and lower molecular weight (due to fewer Cl atoms) may increase volatility and decrease photostability compared to the fully substituted 2,4,6-analog.

Data Table: Comparative Analysis of this compound and Analogues

Research Findings and Functional Insights

- Chlorination Impact : The 2,4,6-trichloro substitution pattern in this compound creates a symmetrical, electron-deficient aromatic system, enhancing resistance to nucleophilic attack compared to less chlorinated analogues .

- Bioactivity vs.

- Synthetic Utility : this compound’s stability under acidic/basic conditions makes it a preferred intermediate for synthesizing polychlorinated aromatic derivatives, unlike more reactive esters like Ethyl 4-chloro-alpha-hydroxybenzeneacetate .

Biological Activity

Ethyl 2,4,6-trichlorobenzoate is an organic compound that has garnered attention for its biological activity and potential effects on health and the environment. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is a chlorinated aromatic ester derived from benzoic acid. Its structure consists of a benzene ring substituted with three chlorine atoms at the 2, 4, and 6 positions and an ethyl ester group. The chemical formula is .

The biological activity of this compound can be attributed to its ability to interact with various biological systems. Its chlorinated structure allows it to participate in electrophilic reactions, potentially leading to cytotoxic effects in living organisms.

Toxicological Profile

Research indicates that compounds similar to this compound exhibit significant toxicity in laboratory settings. For instance:

- Hematological Effects : Exposure to trichlorobenzenes has been associated with alterations in blood parameters. In studies involving rats exposed to similar compounds, significant changes in erythrocyte counts and hemoglobin levels were observed .

- Liver Toxicity : Compounds like 1,2,4-trichlorobenzene have shown hepatotoxic effects characterized by increased liver weights and signs of liver damage . this compound may exhibit similar hepatotoxicity due to its structural properties.

Case Studies

-

In Vivo Studies : A study investigated the effects of chlorinated benzenes on rats over a 13-week period. The results indicated that exposure led to significant alterations in liver function tests and hematological parameters .

Parameter Control (ppm) 200 ppm 600 ppm 1800 ppm Erythrocyte count (106/µL) 8.55 ± 0.16 8.56 ± 0.17 8.51 ± 0.21 8.12 ± 0.22d Hematocrit (%) 50 ± 1 50 ± 1 49 ± 1 47 ± 1d Hemoglobin (g/dL) 16.9 ± 0.2 16.9 ± 0.2 16.7 ± 0.4 15.7 ± 0.4d - Environmental Impact Studies : Research has shown that ethyl trichlorobenzoates can accumulate in aquatic environments, affecting local biota . Their presence in water supplies raises concerns regarding their long-term ecological impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,4,6-trichlorobenzoate, and how can reaction yields be maximized?

- Methodological Answer : this compound is typically synthesized via esterification of 2,4,6-trichlorobenzoic acid with ethanol under acidic catalysis (e.g., concentrated sulfuric acid). Alternative routes may involve nucleophilic acyl substitution using 2,4,6-trichlorobenzoyl chloride (CAS 4136-95-2) and ethanol. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to alcohol), refluxing under anhydrous conditions, and using molecular sieves to absorb water, which shifts equilibrium toward ester formation. Purity is enhanced via fractional distillation or recrystallization from non-polar solvents .

Q. How is this compound characterized analytically, and what key spectral markers distinguish it?

- Methodological Answer : Characterization combines GC (for purity >95%), H/C NMR, and IR spectroscopy. Key NMR signals include:

- A triplet at δ 1.2–1.4 ppm (CH of ethyl group).

- A quartet at δ 4.3–4.5 ppm (CH of ethyl ester).

- Aromatic proton signals in the δ 7.5–8.0 ppm range (meta-substituted chlorines deshield adjacent protons).

IR shows C=O stretching at ~1700–1750 cm and C-O ester vibration at ~1250 cm. Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z 258 (M) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes. Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. Refer to MSDS guidelines for toxicity data (e.g., LD in rodents) and first-aid measures .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The 2,4,6-trichloro substitution creates steric hindrance and electron-withdrawing effects, reducing nucleophilic aromatic substitution (SNAr) rates. However, this configuration enhances stability in radical reactions (e.g., Ullmann-type couplings). Computational studies (DFT) reveal that the LUMO energy is lowered by ~1.2 eV compared to non-chlorinated analogs, favoring electron-deficient aromatic systems in Pd-catalyzed couplings. Optimize catalysts (e.g., Pd(PPh)) and ligands (XPhos) to mitigate steric constraints .

Q. What experimental strategies resolve contradictions in reported hydrolysis rates of this compound under varying pH conditions?

- Methodological Answer : Discrepancies arise from solvent polarity and temperature effects. Hydrolysis follows pseudo-first-order kinetics:

- In acidic conditions (pH < 3), ester cleavage is slow (t > 24 h at 25°C).

- In alkaline media (pH > 10), saponification accelerates (t ~30 min at 50°C).

Use HPLC to monitor degradation products (2,4,6-trichlorobenzoic acid and ethanol). Conduct control experiments with deuterated solvents (DO) to isolate isotope effects .

Q. How can computational modeling (e.g., DFT, MD) predict the environmental persistence of this compound?

- Methodological Answer : DFT calculates bond dissociation energies (BDEs) to estimate stability against photolysis (e.g., C-Cl BDE ~320 kJ/mol). Molecular dynamics (MD) simulations in water models (TIP3P) predict log values (~3.5), indicating moderate bioaccumulation potential. Pair with QSAR models to assess toxicity endpoints (e.g., EC for aquatic organisms) .

Q. What are the challenges in quantifying trace residues of this compound in environmental matrices?

- Methodological Answer : Use SPE (solid-phase extraction) with C18 cartridges for pre-concentration, followed by GC-MS/MS (MRM mode) with deuterated internal standards (e.g., this compound-d). Limit of detection (LOD) can reach 0.1 ppb in water samples. Matrix effects (e.g., humic acids) require standard addition calibration .

Data Gaps and Future Research Directions

Q. What mechanistic insights are lacking in the metabolic pathways of this compound in mammalian systems?

- Critical Analysis : Current data focus on abiotic degradation. In vitro studies using liver microsomes (CYP450 enzymes) and LC-HRMS are needed to identify phase I/II metabolites (e.g., hydroxylated or glutathione-conjugated derivatives). Compare metabolic rates across species (rat vs. human hepatocytes) to extrapolate toxicity risks .

Q. How can advanced spectroscopic techniques (e.g., XAS, EPR) elucidate the coordination chemistry of this compound-derived ligands?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.